2-(Pyrazin-2-yl)propanenitrile
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Overview
Description
2-(Pyrazin-2-yl)propanenitrile is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 .
Molecular Structure Analysis
The InChI code for 2-(Pyrazin-2-yl)propanenitrile is 1S/C7H4N4/c8-3-6(4-9)7-5-10-1-2-11-7/h1-2,5-6H . This indicates the presence of a pyrazine ring attached to a propanenitrile group.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Pyrazin-2-yl)propanenitrile are not available, there are studies on the reactions of related pyrazine derivatives .Physical And Chemical Properties Analysis
2-(Pyrazin-2-yl)propanenitrile is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties are not available .Scientific Research Applications
Pharmaceutical Applications
The pyrazine molecule, which is part of the structure of 2-(Pyrazin-2-yl)propanenitrile, is a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents .
Anti-Fibrosis Activity
A study found that certain pyrimidine derivatives, which are structurally similar to 2-(Pyrazin-2-yl)propanenitrile, have anti-fibrotic activities . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Perfumery Applications
Pyrazine derivatives are also important in the perfumery industry . The unique positioning of the nitrogen atom in the pyrazine ring contributes to the scent characteristics of these compounds .
Food Industry Applications
In the food industry, pyrazine derivatives are used for their flavoring properties . The unique structure of the pyrazine ring contributes to the flavor profile of these compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyrazin-2-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUQVRXGDCKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yl)propanenitrile |
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